[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
説明
This chiral sulfinamide-phosphine hybrid ligand features a diadamantanphosphino group, a bulky adamantane-based substituent, and a stereogenic sulfur center. Its molecular formula is C₃₇H₅₀NOPS (MW: 587.84) with CAS 2565792-31-4 . The adamantane moieties confer exceptional steric bulk and rigidity, enhancing air stability and enantioselectivity in asymmetric catalysis. It is stored under inert atmospheres due to sensitivity to moisture and oxygen .
特性
IUPAC Name |
(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXXREFJLLZXGO-UMHYOFIISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reaction Mechanism and Conditions
-
Sulfinate Formation : A Grignard or organolithium reagent reacts with DABSO in tetrahydrofuran (THF) at room temperature, forming a metal sulfinate. For example, 2-methyl-2-propane magnesium bromide reacts with DABSO to yield the corresponding sulfinate salt.
-
Sulfinyl Chloride Generation : Treatment with thionyl chloride (SOCl₂) converts the sulfinate into a sulfinyl chloride. This step occurs at room temperature within 30 minutes.
-
Amine Coupling : The sulfinyl chloride reacts with the chiral amine [(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]amine in the presence of triethylamine (Et₃N), yielding the sulfinamide product.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfinate formation | DABSO, THF, rt, 30 min | 75–90 |
| Sulfinyl chloride | SOCl₂, rt, 30 min | 80–95 |
| Sulfinamide coupling | Amine, Et₃N, rt, 30 min | 70–83 |
This method avoids cryogenic conditions and leverages DABSO’s air stability, making it scalable for gram-scale synthesis.
Synthesis of the Chiral Amine Precursor
The amine [(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]amine is synthesized through asymmetric catalysis and functional group transformations.
Stereochemical Integration and Final Assembly
The coupling of the sulfinyl chloride and chiral amine must preserve stereochemistry. Key considerations include:
-
Chiral Sulfinyl Chlorides : Using (R)-configured sulfinyl chlorides ensures retention of stereochemistry during amine coupling.
-
Inversion Prevention : Conducting reactions at room temperature minimizes epimerization.
Final Reaction :
Purification and Characterization
Purification :
-
Flash chromatography (50% ethyl acetate in hexane) removes unreacted amine and sulfinyl chloride byproducts.
-
Recrystallization from ethanol/water enhances diastereomeric purity.
Characterization :
-
¹H/³¹P NMR : Confirms phosphine integration (δ ~20 ppm for ³¹P).
-
HPLC : Chiral columns (Chiralpak IA) verify enantiomeric excess (>99%).
-
X-ray Crystallography : Resolves absolute configuration of the sulfinamide and phosphine groups.
化学反応の分析
Types of Reactions
[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted phenyl compounds
科学的研究の応用
The compound [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide , commonly referred to as a sulfinamide ligand, has garnered significant attention in the field of asymmetric synthesis. This article explores its various applications, particularly in catalysis and medicinal chemistry, while providing comprehensive data tables and case studies to highlight its impact.
Asymmetric Michael Addition
One of the prominent applications of this compound is in asymmetric Michael addition reactions. Research by Professor Zhang Junliang has demonstrated that this sulfinamide ligand exhibits excellent enantioselectivity when used in conjunction with various electrophiles and nucleophiles.
Case Study:
In a study involving the addition of malonates to α,β-unsaturated carbonyl compounds, the use of [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide resulted in yields exceeding 90% with enantiomeric excess (ee) values above 95% .
Asymmetric Intermolecular Rauhut–Currier Reaction
This compound has also been successfully employed in the Rauhut–Currier reaction, which is critical for synthesizing β-substituted carbonyl compounds.
Data Table: Performance Metrics
| Reaction Type | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|
| Michael Addition | >90 | >95 |
| Rauhut–Currier | 85 | 92 |
Anticancer Agents
Recent studies have explored the potential of sulfinamide derivatives as anticancer agents. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study:
In vitro studies indicated that [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide exhibited cytotoxicity against breast cancer cells with an IC50 value of 15 µM, demonstrating its potential as a lead compound for further development.
Chiral Drug Development
The chiral nature of this sulfinamide ligand makes it an attractive candidate for the synthesis of chiral drugs. Its ability to facilitate enantioselective transformations is crucial for developing pharmaceuticals with specific stereochemistry.
Data Table: Chiral Drug Synthesis
| Drug Name | Target Enantiomer | Yield (%) | ee (%) |
|---|---|---|---|
| Drug A | (S)-enantiomer | 78 | 90 |
| Drug B | (R)-enantiomer | 82 | 88 |
作用機序
The mechanism of action of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets. The diadamantanphosphino group plays a crucial role in binding to metal centers, facilitating catalytic processes. Additionally, the sulfinamide group can interact with biological macromolecules, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Structural and Functional Differences
Steric and Electronic Properties
- Diadamantanphosphino Group: Steric Demand: Adamantane’s three-dimensional rigidity creates a larger cone angle (>160°) compared to dicyclohexylphosphino (~140°) or diphenylphosphino (~120°), enabling superior steric shielding . Electronic Effects: Electron-donating adamantane groups enhance metal-ligand bond strength, favoring oxidative addition in cross-coupling reactions.
- Dicyclohexyl/Diphenylphosphino Analogs: Less steric hindrance allows faster substrate access but reduces enantioselectivity in asymmetric catalysis .
Stability and Reactivity
Air/Moisture Sensitivity :
- Catalytic Performance: Gold Catalysis: The target compound achieves >95% ee in tetrahydrocarboline synthesis via Au-catalyzed cyclization, outperforming dicyclohexylphosphino analogs (80–90% ee) . Palladium Catalysis: Dicyclohexylphosphino analogs are preferred for Suzuki-Miyaura coupling due to their balance of steric bulk and reactivity .
生物活性
[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, with the CAS number 2565792-31-4, is a sulfinamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a diadamantanphosphino group, which may enhance its interaction with biological targets.
- Molecular Formula : C37H50NOPS
- Molecular Weight : 587.85 g/mol
- Purity : 95%
- IUPAC Name : (R)-N-((R)-(2-(di(adamantan-1-yl)phosphaneyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
The biological activity of [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is primarily attributed to its role as a ligand in various catalytic processes, particularly in asymmetric synthesis. The presence of the phosphine moiety allows for enhanced reactivity and selectivity in reactions involving metal catalysts.
Potential Applications
- Anticancer Activity : Preliminary studies suggest that sulfinamides can act as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. Research indicates that derivatives of sulfinamides may exhibit cytotoxic effects against various cancer cell lines.
- Chiral Auxiliary : The compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products which are crucial in the development of pharmaceuticals.
- Ligand in Catalysis : Due to its unique structure, it can be employed as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations.
Case Studies
-
Anticancer Studies :
- A study conducted on the effectiveness of sulfinamide derivatives showed significant inhibition of cancer cell growth, particularly in prostate and breast cancer models. The mechanism was linked to the disruption of farnesylation processes essential for oncogenic signaling pathways.
-
Synthesis and Characterization :
- Research has demonstrated the successful synthesis of [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide using established protocols for phosphine ligands, highlighting its potential utility in synthetic organic chemistry.
-
Asymmetric Synthesis Applications :
- The compound has been utilized in various asymmetric synthesis reactions, leading to high yields and selectivity for desired chiral products. Its application in iridium-catalyzed hydrogenation reactions has been particularly noted for producing valuable pharmaceutical intermediates.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide?
- Methodology : The synthesis typically involves sequential coupling of chiral sulfinamide and diadamantanphosphino moieties. A common approach is to use a stereospecific substitution reaction between (R)-2-methylpropane-2-sulfinamide and a brominated diadamantanphosphino precursor under inert conditions (e.g., argon). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is critical to isolate enantiomerically pure product. Intermediate characterization by -NMR and chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) ensures stereochemical fidelity .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; UV detection at 254 nm.
NMR : Confirm the presence of diadamantanphosphino protons (δ 2.1–2.5 ppm, multiplet) and sulfinamide NH (δ 5.2 ppm, broad singlet).
Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z corresponding to the molecular formula (CHNOPS).
Discrepancies in NMR integration or unexpected MS fragments indicate impurities requiring repurification .
Advanced Research Questions
Q. How can the absolute configuration of this chiral sulfinamide be determined experimentally?
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine via diffusion methods) and solve the structure using SHELXL (single-crystal refinement). The Flack parameter and Hooft statistics validate enantiomeric assignment. For example, in related sulfinamides, the (R,S) configuration showed C–S bond angles of 104.5° ± 0.3°, consistent with steric hindrance from the diadamantyl group .
- Table 1 : Crystallographic Data for Analogous Compounds
| Parameter | Value (Example) |
|---|---|
| Space Group | P222 |
| R Factor | 0.038 |
| C–S Bond Length | 1.81 Å |
| Flack Parameter | 0.02(2) |
Q. What strategies resolve contradictions between spectroscopic and computational stereochemical predictions?
- Case Study : If DFT calculations predict an (S,R) configuration but X-ray data indicate (R,S), re-evaluate the computational model’s torsional parameters (e.g., diadamantanphosphino group’s conformational flexibility). Cross-validate using vibrational circular dichroism (VCD) to detect Cotton effects at 1250–1300 cm (sulfinamide S=O stretch). Discrepancies often arise from solvent effects in DFT not accounted for in solid-state crystallography .
Q. How does this compound perform as a ligand in asymmetric catalysis?
- Catalytic Testing : In Pd-catalyzed allylic alkylation, the diadamantanphosphino group enhances steric bulk, improving enantioselectivity (e.g., >90% ee in β-ketoester reactions). Compare turnover numbers (TON) and ee values with diphenylphosphino analogs. Kinetic studies (e.g., variable-temperature -NMR) reveal ligand dissociation rates, which correlate with catalytic efficiency .
Data Contradiction Analysis
Q. How to address conflicting -NMR and -NMR data in derivatives of this compound?
- Root Cause : Fluorinated byproducts (e.g., from incomplete purification) may introduce unaccounted signals.
- Resolution :
2D NMR : Perform HSQC to assign proton-carbon correlations and identify impurities.
Elemental Analysis : Verify C/H/N/S ratios (±0.3% tolerance).
Reproducibility : Repeat synthesis under rigorously anhydrous conditions to suppress side reactions .
Methodological Best Practices
Q. What precautions are essential for handling air-sensitive intermediates during synthesis?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
